molecular formula C22H20N2O3 B11536222 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate

2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate

Cat. No.: B11536222
M. Wt: 360.4 g/mol
InChI Key: UULUBEXAZCBSHL-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate is an organic compound with the molecular formula C17H17NO4 This compound is characterized by its complex structure, which includes methoxy, phenylamino, and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate typically involves a multi-step process:

  • Formation of the Schiff Base: : The initial step involves the condensation of 4-methoxybenzaldehyde with 4-aminobiphenyl to form the Schiff base. This reaction is usually carried out in an ethanol solution with an acid catalyst such as hydrochloric acid.

    4-Methoxybenzaldehyde+4-AminobiphenylSchiff Base+H2O\text{4-Methoxybenzaldehyde} + \text{4-Aminobiphenyl} \rightarrow \text{Schiff Base} + \text{H}_2\text{O} 4-Methoxybenzaldehyde+4-Aminobiphenyl→Schiff Base+H2​O

  • Acetylation: : The Schiff base is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.

    Schiff Base+Acetic Anhydride2-Methoxy-4-[(E)-[4-(phenylamino)phenyl]iminomethyl]phenyl acetate+Acetic Acid\text{Schiff Base} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Schiff Base+Acetic Anhydride→2-Methoxy-4-[(E)-[4-(phenylamino)phenyl]iminomethyl]phenyl acetate+Acetic Acid

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate is used as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block.

Biology

This compound has potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules. It can be used in the design of drugs targeting specific enzymes or receptors.

Medicine

Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with cellular pathways involved in cell proliferation and apoptosis.

Industry

In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-{[4-(methoxyphenyl)imino}methyl]phenyl acetate
  • 2-Methoxy-4-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]phenyl acetate
  • 2-Methoxy-4-[(E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl]phenyl acetate

Uniqueness

Compared to similar compounds, 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and phenylamino groups allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

[4-[(4-anilinophenyl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C22H20N2O3/c1-16(25)27-21-13-8-17(14-22(21)26-2)15-23-18-9-11-20(12-10-18)24-19-6-4-3-5-7-19/h3-15,24H,1-2H3

InChI Key

UULUBEXAZCBSHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)OC

Origin of Product

United States

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